molecular formula C11H15NO B8284340 1-(5-Butyl-pyridin-2-yl)-ethanone

1-(5-Butyl-pyridin-2-yl)-ethanone

Cat. No.: B8284340
M. Wt: 177.24 g/mol
InChI Key: QSDCCOXLGMMCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Butyl-pyridin-2-yl)-ethanone is a pyridine-based ketone derivative characterized by a butyl substituent at the 5-position of the pyridine ring and an acetyl group at the 2-position. Pyridine derivatives often exhibit unique electronic and steric properties, making them valuable intermediates in organic synthesis and drug development .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(5-butylpyridin-2-yl)ethanone

InChI

InChI=1S/C11H15NO/c1-3-4-5-10-6-7-11(9(2)13)12-8-10/h6-8H,3-5H2,1-2H3

InChI Key

QSDCCOXLGMMCHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridinyl Ethanones

The following table summarizes key structural analogs of 1-(5-Butyl-pyridin-2-yl)-ethanone, highlighting differences in substituents, molecular weight, and reported applications:

Compound Name Substituent(s) on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(5-Fluoropyridin-2-yl)ethanone 5-Fluoro C₇H₆FNO 139.13 High purity (97%); potential drug intermediate
1-(5-Methoxypyridin-3-yl)ethanone 5-Methoxy C₈H₉NO₂ 151.16 Structural analog for catalytic studies
1-(5-Bromo-4-methylpyridin-2-yl)ethanone 5-Bromo, 4-methyl C₈H₈BrNO 214.06 Intermediate in Suzuki coupling reactions
2-Phenyl-1-(pyridin-2-yl)ethanone 2-Phenyl C₁₃H₁₁NO 197.24 Explored for therapeutic applications
1-(5-Bromopyrimidin-2-yl)ethanone 5-Bromo (pyrimidine core) C₆H₅BrN₂O 201.02 Handling precautions (GHS classification)

Key Comparative Insights :

Substituent Effects: Electron-Withdrawing Groups (e.g., Fluoro, Bromo): These substituents enhance electrophilicity at the pyridine ring, improving reactivity in cross-coupling reactions (e.g., Suzuki couplings) .

Biological Activity: Pyridine derivatives with trifluoromethyl or chlorophenyl groups (e.g., UDO and UDD in ) exhibit anti-parasitic activity by inhibiting CYP51 enzymes . Chalcone derivatives derived from pyridinyl ethanones (e.g., 1-(4-(quinolin-8-ylamino)phenyl)ethanone) demonstrate antibacterial properties, implying that the acetyl group in this compound could serve as a scaffold for antimicrobial agents .

Synthetic Utility: Brominated analogs (e.g., 1-(5-Bromo-4-methylpyridin-2-yl)ethanone) are pivotal in Suzuki-Miyaura couplings, enabling the construction of complex heterocyclic systems . The butyl-substituted variant may offer steric advantages in similar reactions. Methoxy and amino-substituted pyridinyl ethanones (e.g., 1-(5-Amino-1H-pyrrolo[2,3-b]pyridin-2-yl)-ethanone) are intermediates in drug discovery pipelines, underscoring the versatility of this class .

Physicochemical Properties and Stability

  • Thermal Stability: Pyridinyl ethanones with halogen substituents (e.g., bromo) may exhibit lower thermal stability due to weaker C-Br bonds, whereas alkyl-substituted derivatives like the butyl variant are likely more stable .

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